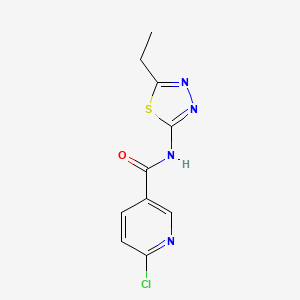

6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide

描述

6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and a thiadiazole ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the formation of the thiadiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 6-chloronicotinic acid under appropriate conditions to form the desired carboxamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

化学反应分析

Nucleophilic Substitution at the Chloro Group

The chlorine atom at the 6-position of the pyridine ring undergoes nucleophilic substitution under alkaline conditions. For example:

-

Reaction with piperazine derivatives : In analogous systems, chloro-substituted thiadiazoles react with piperazines in dry benzene using triethylamine as a catalyst, yielding substituted acetamide derivatives .

-

Thioetherification : Chloro groups in thiadiazole derivatives participate in C–S bond formation with aryl halides using Pd(PPh₃)₂Cl₂ catalysts (0.1 mol%) in toluene .

Table 1: Substitution Reactions of Chloro-Substituted Analogues

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Piperazine | Dry benzene, TEA, reflux | Piperazine-linked acetamide | 72–85% | |

| Bromobenzene | NaOEt, toluene, Pd catalyst | 5-(Phenylthio)-1,3,4-thiadiazole | 68% |

Hydrolysis of the Carboxamide Moiety

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Generates pyridine-3-carboxylic acid and 5-ethyl-1,3,4-thiadiazol-2-amine.

-

Basic hydrolysis : Forms carboxylate salts, as observed in related benzamide-thiadiazole systems under NaOH/EtOH reflux .

Acylation and Cyclization Reactions

The carboxamide participates in acylation reactions with electrophilic reagents:

-

Reaction with chloroacetyl chloride : Forms N-acylated derivatives under anhydrous sodium acetate, enabling further cyclization to thiazole or thiazinanone systems .

-

Spirocyclization : In dispiro[indoline-thiadiazole] syntheses, carboxamide derivatives react with indolin-2-ones via [3+2] cycloadditions .

Table 2: Acylation Outcomes in Thiadiazole Systems

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole core engages in:

-

Oxidation : Forms sulfoxide or sulfone derivatives under H₂O₂/AcOH .

-

Electrophilic substitution : Bromination at the 5-position occurs in the presence of Br₂/FeCl₃ .

Biological Activity-Driven Functionalization

To enhance anticancer properties, the compound has been derivatized via:

-

Spiroannulation : Combines with indolin-2-ones to form dispiro complexes showing sub-nM MDM2 inhibition (e.g., compound 9 , Ki < 1 nM) .

-

Bioisosteric replacement : Substituting the ethyl group with o-ethoxyphenyl improves cytotoxicity against MCF-7 cells (IC₅₀ = 4.2 µM) .

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

-

pH-dependent stability : Degrades rapidly in gastric pH (1.2) but remains stable in intestinal pH (6.8) .

-

Metabolic resistance : The thiadiazole ring resists hepatic CYP450-mediated oxidation .

This compound’s reactivity profile aligns with broader trends in 1,3,4-thiadiazole chemistry, where strategic modifications at the chloro, carboxamide, and heterocyclic positions enable tailored biological activity and pharmacokinetic optimization .

科学研究应用

The compound has been investigated for its potential as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the regulation of cellular metabolism and implicated in various cancers. Inhibition of NAMPT can disrupt cancer cell metabolism, leading to reduced proliferation and increased apoptosis in cancer cells.

Case Studies

- Cytotoxicity Evaluation : A study demonstrated that derivatives of thiadiazole-pyridines, including 6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide, exhibited significant cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The compound's IC50 values were notably lower than those of reference drugs, indicating its potential as an effective anticancer agent .

- Molecular Docking Studies : Molecular docking studies have shown that this compound can effectively bind to the active sites of target proteins associated with cancer progression. These studies help elucidate the mechanism of action and guide further optimization for enhanced efficacy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic methods include:

- Nucleophilic Substitution : The chloro group allows for nucleophilic attack by suitable nucleophiles.

- Acylation Reactions : The carboxamide group can participate in acylation reactions to form derivatives with varied biological activities.

作用机制

The mechanism of action of 6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The thiadiazole ring is known to interact with various biological pathways, potentially disrupting processes like DNA replication or protein synthesis .

相似化合物的比较

Similar Compounds

1,3,4-Thiadiazole: A core structure in many bioactive compounds with diverse biological activities.

6-chloronicotinic acid: A precursor in the synthesis of various pyridine derivatives.

2-amino-5-ethyl-1,3,4-thiadiazole: A building block for the synthesis of thiadiazole-containing compounds.

Uniqueness

6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a thiadiazole moiety makes it a versatile compound for various applications.

生物活性

6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a chemical compound that has garnered attention due to its unique structural features and promising biological activities. This compound integrates a pyridine ring with a thiadiazole moiety and a carboxamide functional group, positioning it as a candidate for various pharmaceutical applications. The compound's potential biological activities include anticancer properties, enzyme inhibition, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS. The presence of the chloro group allows for nucleophilic substitution reactions, while the carboxamide can participate in acylation and hydrolysis reactions. The thiadiazole ring enhances the compound's interaction with biological targets, making it a focus for medicinal chemistry research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been studied as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism. The mechanism of action includes:

- Inhibition of Tyrosine Kinase Enzymes : This is crucial in various cancers as these enzymes are involved in signaling pathways that promote cell proliferation.

- Induction of Apoptosis : The compound has shown potential to trigger programmed cell death in cancer cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a valuable candidate for therapeutic development. For instance, it has been tested against 15-lipoxygenase, which is implicated in several inflammatory diseases and cancers. The results suggest that derivatives of this compound may offer novel leads for anticancer drug discovery .

Antimicrobial Activity

While primarily focused on anticancer applications, there is evidence suggesting antimicrobial properties as well. Compounds with similar structural features have demonstrated activity against various bacterial strains and fungi .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5,6-dichloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | Contains dichloro substituents | Antimicrobial properties |

| 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | Acetamide instead of carboxamide | Moderate anti-inflammatory effects |

| N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide | Different heterocyclic moiety | Potential anticancer activity |

The unique combination of chlorination and thiadiazole substitution patterns in this compound enhances its biological activity while ensuring stability in various environments.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Cytotoxicity Studies : Using the MTT assay on various cancer cell lines (e.g., PC3 for prostate cancer), the compound exhibited significant cytotoxicity comparable to standard treatments like doxorubicin .

- Mechanistic Insights : Research has shown that derivatives containing the thiadiazole moiety induce apoptosis through multiple pathways including oxidative stress mechanisms and modulation of cell cycle regulators .

属性

IUPAC Name |

6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4OS/c1-2-8-14-15-10(17-8)13-9(16)6-3-4-7(11)12-5-6/h3-5H,2H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCYYEZVAFWHHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201330434 | |

| Record name | 6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24837697 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

667444-03-3 | |

| Record name | 6-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201330434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。